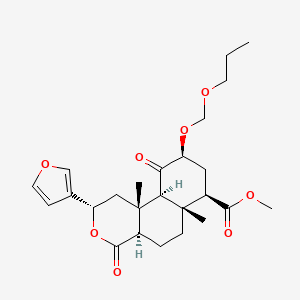

salvinorin B propoxymethyl ether

説明

Salvinorin B propoxymethyl ether is a semi-synthetic derivative of salvinorin B, the inactive metabolite of salvinorin A (SA), a potent and selective κ-opioid receptor (KOR) agonist isolated from Salvia divinorum. This compound is synthesized by replacing the C-2 acetate group of salvinorin B with a propoxymethyl ether moiety (C₃H₇OCH₂O-) . The modification aims to enhance metabolic stability and potency compared to SA and other derivatives. Salvinorin B propoxymethyl ether exhibits sub-nanomolar affinity for KOR (Ki = 2.2 nM) and high potency (EC₅₀ = 2.8 nM), though slightly lower than its ethoxymethyl (EOM-Sal B) and methoxymethyl (MOM-Sal B) counterparts .

特性

分子式 |

C25H34O8 |

|---|---|

分子量 |

462.5 g/mol |

IUPAC名 |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propoxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C25H34O8/c1-5-9-31-14-32-18-11-17(22(27)29-4)24(2)8-6-16-23(28)33-19(15-7-10-30-13-15)12-25(16,3)21(24)20(18)26/h7,10,13,16-19,21H,5-6,8-9,11-12,14H2,1-4H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1 |

InChIキー |

WNDQODUGHMFWNT-BYDLNXCSSA-N |

異性体SMILES |

CCCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

正規SMILES |

CCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

製品の起源 |

United States |

準備方法

サルビノリンBプロポキシメチルエーテルは、サルビノリンBから合成されます。合成経路には、サルビノリンBのC-2位の水酸基の修飾が含まれ、プロポキシメチルエーテル基が導入されます。この修飾により、化合物の薬理学的特性が向上します。 反応条件は通常、塩基性条件下で適切なアルキル化剤を使用することを伴います .

化学反応の分析

科学研究の応用

サルビノリンBプロポキシメチルエーテルには、以下を含むいくつかの科学研究の応用があります。

化学: これは、κオピオイド受容体アゴニストの構造活性相関を研究するためのツール化合物として使用されます。

生物学: この化合物は、特に多発性硬化症などの神経変性疾患の文脈において、中枢神経系への影響を調べるために前臨床モデルで使用されます.

医学: 研究によると、サルビノリンBプロポキシメチルエーテルは、κオピオイド受容体における活性のために、痛み、依存症、うつ病などの状態の治療に潜在的な治療的用途があります.

科学的研究の応用

Salvinorin B propoxymethyl ether has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure-activity relationships of kappa-opioid receptor agonists.

Industry: The compound is used in the development of new pharmaceuticals targeting the kappa-opioid receptor.

作用機序

サルビノリンBプロポキシメチルエーテルは、主にκオピオイド受容体との相互作用を通じて効果を発揮します。これは、この受容体で強力なアゴニストとして作用し、Gタンパク質共役シグナル伝達経路の活性化につながります。 この活性化は、鎮痛、鎮静、気分と知覚の調節など、さまざまな生理学的効果をもたらします . この化合物のGタンパク質バイアスシグナルは、従来のκオピオイド受容体アゴニストと比較して副作用が少ないことが関連付けられています .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Alkoxymethyl Ether Derivatives

Salvinorin B propoxymethyl ether belongs to a series of C-2 alkoxymethyl ether derivatives designed to optimize KOR affinity and metabolic stability. Key comparisons include:

- Potency Trends : Ethoxymethyl (EOM-Sal B) exhibits the highest potency (Ki = 0.32 nM), followed by methoxymethyl (MOM-Sal B, Ki = 0.6 nM) and propoxymethyl (Ki = 2.2 nM). Larger alkyl chains (e.g., butoxymethyl) reduce affinity due to steric hindrance .

- Metabolic Stability : Ethoxymethyl and methoxymethyl derivatives show superior resistance to esterase-mediated hydrolysis compared to SA, whereas propoxymethyl ether has intermediate stability .

β-Tetrahydropyranyl Ether

The β-tetrahydropyranyl ether of salvinorin B (Ki = 4 nM) has a bulkier C-2 substituent. While less potent than propoxymethyl ether, it demonstrates a longer duration of action in rodent models (ED₅₀ = 1.4 mg/kg vs. SA’s 2.1 mg/kg) due to reduced plasma protein binding and slower clearance .

C-2 Halogenated Derivatives

Fluoromethyl ether (Ki = 50 nM) and methylthiomethyl ether (Ki = 13 nM) derivatives exhibit reduced potency compared to alkoxymethyl ethers, highlighting the importance of oxygen-based H-bond acceptors at C-2 for KOR interaction .

Pharmacological and Behavioral Comparisons

Receptor Selectivity

All alkoxymethyl ethers retain high selectivity for KOR over μ- (MOR) and δ-opioid (DOR) receptors. For example, EOM-Sal B shows >1,000-fold selectivity for KOR, a trait shared by propoxymethyl ether .

Anti-Addiction Potential

- EOM-Sal B : Reduces cocaine-seeking behavior in rodents with minimal side effects (e.g., aversion, sedation) .

Demyelination Therapy

EOM-Sal B promotes remyelination in preclinical multiple sclerosis models via KOR activation. Propoxymethyl ether’s efficacy in this context remains unexplored but is plausible given shared mechanisms .

Pharmacokinetic Profiles

Brain Penetration

Despite increased metabolic stability, alkoxymethyl ethers (including propoxymethyl) exhibit rapid brain entry and exit in PET studies, similar to SA.

Plasma Protein Binding

Propoxymethyl ether’s moderate plasma protein affinity (vs. EOM-Sal B’s lower affinity) may limit its bioavailability, contributing to shorter action compared to EOM-Sal B .

Structural Insights from Crystallography

X-ray studies of MOM-Sal B reveal that the methoxymethyl group adopts a "classic anomeric" conformation, overlapping with SA’s acetate group at KOR’s binding pocket. Propoxymethyl’s longer chain likely disrupts this overlap, explaining its lower potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。